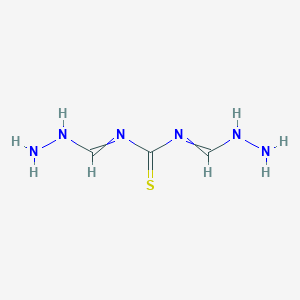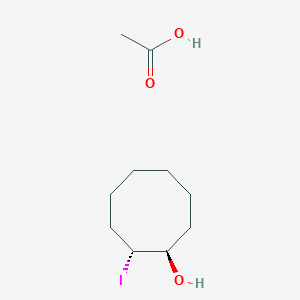
acetic acid;(1R,2R)-2-iodocyclooctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1R,2R)-2-iodocyclooctan-1-ol is a compound that combines the properties of acetic acid and (1R,2R)-2-iodocyclooctan-1-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar (1R,2R)-2-iodocyclooctan-1-ol is a chiral alcohol with an iodine atom attached to a cyclooctane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-iodocyclooctan-1-ol typically involves the iodination of cyclooctanol followed by esterification with acetic acid. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to ensure the selective formation of the (1R,2R) isomer. The resulting iodocyclooctanol is then reacted with acetic acid in the presence of a catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(1R,2R)-2-iodocyclooctan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.
Major Products
Oxidation: Formation of (1R,2R)-2-iodocyclooctanone or (1R,2R)-2-iodocyclooctanoic acid.
Reduction: Formation of (1R,2R)-2-cyclooctanol.
Substitution: Formation of (1R,2R)-2-hydroxycyclooctanol or (1R,2R)-2-aminocyclooctanol.
Applications De Recherche Scientifique
Acetic acid;(1R,2R)-2-iodocyclooctan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mécanisme D'action
The mechanism of action of acetic acid;(1R,2R)-2-iodocyclooctan-1-ol depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s chiral nature may influence its interaction with enzymes and receptors, leading to specific biological effects. The molecular targets and
Propriétés
Numéro CAS |
157372-77-5 |
|---|---|
Formule moléculaire |
C10H19IO3 |
Poids moléculaire |
314.16 g/mol |
Nom IUPAC |
acetic acid;(1R,2R)-2-iodocyclooctan-1-ol |
InChI |
InChI=1S/C8H15IO.C2H4O2/c9-7-5-3-1-2-4-6-8(7)10;1-2(3)4/h7-8,10H,1-6H2;1H3,(H,3,4)/t7-,8-;/m1./s1 |
Clé InChI |
CTMUZBZJBBSBJM-SCLLHFNJSA-N |
SMILES isomérique |
CC(=O)O.C1CCC[C@H]([C@@H](CC1)O)I |
SMILES canonique |
CC(=O)O.C1CCCC(C(CC1)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12549015.png)
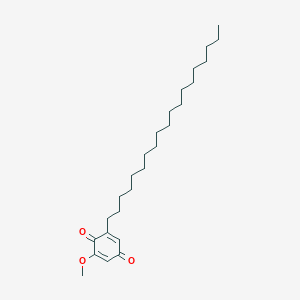
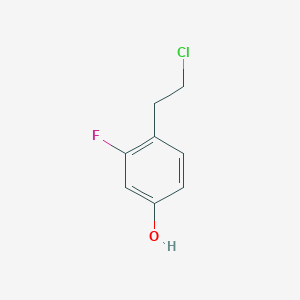
![Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-](/img/structure/B12549028.png)
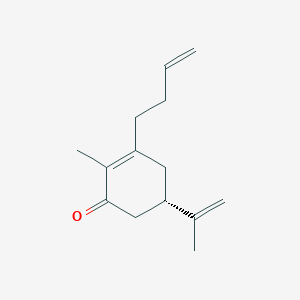
![1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one](/img/structure/B12549045.png)
![2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B12549051.png)
![2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine](/img/structure/B12549056.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B12549059.png)
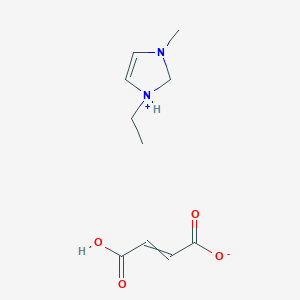

![N~1~,N~1'~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine}](/img/structure/B12549074.png)

